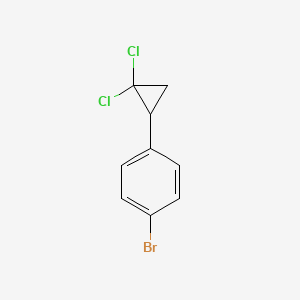
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene is an organic compound with the molecular formula C9H7BrCl2 It is a derivative of benzene, where a bromine atom and a 2,2-dichlorocyclopropyl group are substituted at the para position
Métodos De Preparación
The synthesis of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Cyclopropanation: The 2,2-dichlorocyclopropyl group is introduced via a cyclopropanation reaction, often using dichlorocarbene generated in situ from chloroform and a strong base like sodium hydroxide.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, solvent selection, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, forming new compounds with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biological molecules, aiding in the understanding of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene exerts its effects depends on its interaction with molecular targets. The bromine and dichlorocyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: This compound has two chlorine atoms and one bromine atom on the benzene ring but lacks the cyclopropyl group, making it less sterically hindered.
1,4-Dibromo-2,5-dimethylbenzene: This compound has two bromine atoms and two methyl groups on the benzene ring, providing different electronic and steric properties.
Propiedades
IUPAC Name |
1-bromo-4-(2,2-dichlorocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICCXQHVCREBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


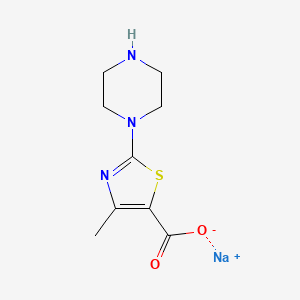
![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
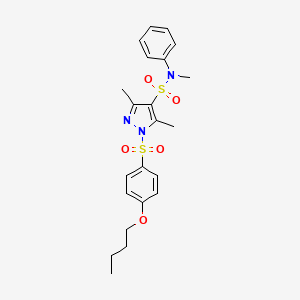
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2736757.png)
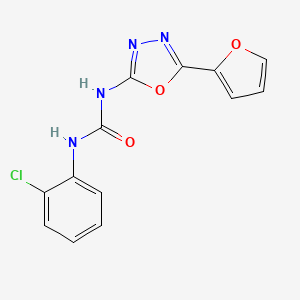
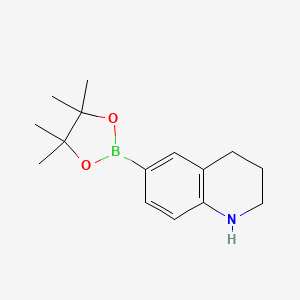
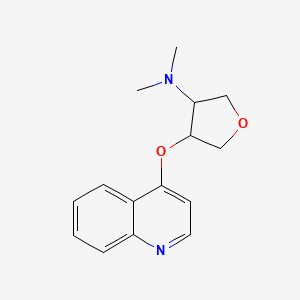
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![ethyl 5-(4-nitrobenzamido)-3-[2-(4-nitrobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate](/img/structure/B2736763.png)
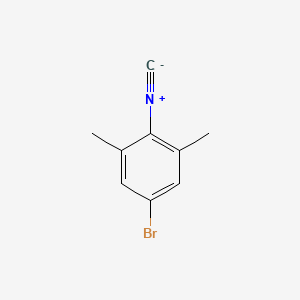
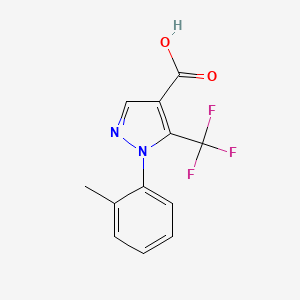
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
